molecular formula C19H21ClN2O2S B5170257 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine

1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine

Cat. No. B5170257
M. Wt: 376.9 g/mol
InChI Key: GJURYYZZCZGSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its hallucinogenic properties. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act on serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine is a partial agonist at these receptors, which means that it can activate them to a certain degree, but not fully. This leads to a complex interaction with the serotonin system, which can result in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is its ability to selectively target serotonin receptors, which makes it a useful tool for studying the serotonin system. However, 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine also has limitations, including its potential for toxicity and its complex interaction with the serotonin system, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use as a therapeutic agent for anxiety and depression. Further research is needed to better understand the mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine and its effects on the brain. Additionally, more research is needed to determine the potential side effects and toxicity of 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine, as well as its long-term effects on the body. Overall, 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a range of conditions.

Synthesis Methods

1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process starting from 4-methoxyphenylacetonitrile and 4-chlorobenzenethiol. The synthesis involves several chemical reactions including the formation of an intermediate compound, 4-(4-methoxyphenyl)thioacetonitrile, which is then converted to 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine through a cyclization reaction.

Scientific Research Applications

1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of migraines and as an anti-inflammatory agent.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-24-17-6-4-16(5-7-17)21-10-12-22(13-11-21)19(23)14-25-18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJURYYZZCZGSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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